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molecular formula C16H11NO3 B8754580 3-hydroxy-1,4-diphenyl-1H-pyrrole-2,5-dione CAS No. 5347-00-2

3-hydroxy-1,4-diphenyl-1H-pyrrole-2,5-dione

Cat. No. B8754580
M. Wt: 265.26 g/mol
InChI Key: KWKYBLCJMHWKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296690B2

Procedure details

After the addition of anhydride THF (20 ml) to compound 5a (1.55 g, 7.34 mmol), the temperature was adjusted to 0° C. Diethyloxalate (1.45 g, 9.50 mmol) and potassium t-butoxide (1.35 g, 11.9 mmol) were added thereto and the agitation for 3 hours was carried out. After the identification of the reaction progress with TLC, the solution was poured into the distilled water and acidified with 1N HCL aqueous solution. Three times extractions were carried out with EA and three times washings were carried out with brine. Water was removed by using Na2SO4, solvents were removed and then, the suspension was carried out by HX.
[Compound]
Name
anhydride THF
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O:19][C:20](=O)[C:21](OCC)=[O:22])C.CC(C)([O-])C.[K+]>O>[OH:22][C:21]1[C:20](=[O:19])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8](=[O:16])[C:9]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
anhydride THF
Quantity
20 mL
Type
reactant
Smiles
Name
Quantity
1.55 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.45 g
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
1.35 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was adjusted to 0° C
EXTRACTION
Type
EXTRACTION
Details
Three times extractions
CUSTOM
Type
CUSTOM
Details
Water was removed
CUSTOM
Type
CUSTOM
Details
were removed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC=1C(N(C(C1C1=CC=CC=C1)=O)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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